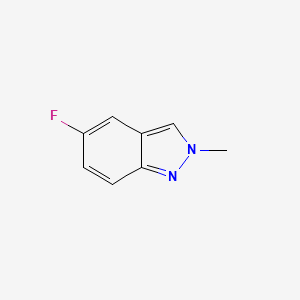

5-Fluoro-2-methyl-2H-indazole

Overview

Description

5-Fluoro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Mechanism of Action

Target of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indazole derivatives are known to exhibit a wide variety of biological properties . The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Result of Action

Indazole derivatives are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-2H-indazole plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It may also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent . Another approach uses Cu(OAc)2 as a catalyst to facilitate the formation of the N-N bond under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-Fluoro-2-methyl-2H-indazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

2H-Indazole: Lacks the fluorine and methyl substituents, resulting in different chemical properties and biological activities.

5-Fluoroindazole: Similar to 5-Fluoro-2-methyl-2H-indazole but without the methyl group, leading to variations in its reactivity and applications.

2-Methylindazole: Contains a methyl group but lacks the fluorine atom, affecting its overall chemical behavior.

Uniqueness: this compound is unique due to the combined presence of the fluorine and methyl groups, which enhance its stability, reactivity, and potential for diverse applications in medicinal chemistry and other fields .

Biological Activity

5-Fluoro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 151.16 g/mol. The presence of a fluorine atom and a methyl group on the indazole ring significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Target Receptors : Indazole derivatives are known to bind with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to inflammatory processes and cancer cell proliferation .

- Gene Expression Modulation : It may alter gene expression patterns, affecting cellular metabolism and function.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. For instance, it has been tested against various protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, demonstrating potent activity .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | G. intestinalis | < 1.0 |

| This compound | E. histolytica | < 1.0 |

| This compound | T. vaginalis | < 1.0 |

2. Anti-inflammatory Activity

The compound has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro studies suggest that it may act similarly to established anti-inflammatory drugs .

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer effects by modulating pathways involved in cell growth and apoptosis. Its unique structure allows it to interact with specific molecular targets within cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antiprotozoal Activity : A study reported that derivatives of indazole, including this compound, showed superior antiprotozoal activity compared to traditional drugs like metronidazole, indicating its potential as a therapeutic agent against protozoan infections .

- Inhibition of COX-2 : Another study highlighted the compound's ability to inhibit COX-2 activity in vitro, suggesting its utility in treating inflammatory conditions.

Properties

IUPAC Name |

5-fluoro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWLDIHQAIEQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672034 | |

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208470-64-7 | |

| Record name | 5-Fluoro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.